molecular formula C6H5ClN2O B127049 6-Aminonicotinoyl chloride CAS No. 148675-53-0

6-Aminonicotinoyl chloride

Cat. No. B127049
M. Wt: 156.57 g/mol
InChI Key: SDFVTCWKZARTND-UHFFFAOYSA-N
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Description

6-Aminonicotinoyl chloride is a chemical compound that is related to the family of pyridines. It is a derivative of nicotinic acid, which is a form of vitamin B3, and is characterized by the presence of an amino group at the 6th position of the pyridine ring. The studies provided do not directly discuss 6-aminonicotinoyl chloride but rather focus on related compounds and their synthesis, properties, and biological effects.

Synthesis Analysis

The synthesis of 6-aminonicotinoyl chloride is not directly described in the provided papers. However, related compounds such as 6-aminonicotinic acid derivatives have been synthesized through various methods. For instance, a new synthesis route for 6-aminonicotinic acid derivatives was developed using 3-substituted acrylamidines and electron-poor alkynes, which involved nucleophilic addition and thermally induced electrocyclization . Another efficient synthesis method for 6-amino-substituted pyridin-2(1H)-ones, which are structurally related to 6-aminonicotinoyl chloride, used in situ generated propiolic acid chloride for cyclization of acyclic β-keto N,S-acetals .

Molecular Structure Analysis

The molecular structure of 6-aminonicotinoyl chloride would consist of a pyridine ring with an amino group at the 6th position and a chloride group likely attached to the nitrogen of the amino group. The papers do not provide specific details on the molecular structure of 6-aminonicotinoyl chloride but discuss the structures of similar compounds. For example, the synthesis of 6-aminonicotinic acid derivatives involves the formation of a pyridine ring with an amino group at the 6th position .

Chemical Reactions Analysis

The chemical reactions involving 6-aminonicotinoyl chloride are not explicitly mentioned in the provided papers. However, the reactivity of the amino group in related compounds suggests that 6-aminonicotinoyl chloride could undergo various chemical reactions, such as substitution or coupling reactions, due to the presence of the reactive chloride group. The synthesis of 6-amino-substituted pyridin-2(1H)-ones, for example, involves substitution by amines after the formation of the heterocyclic core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminonicotinoyl chloride are not discussed in the provided papers. However, the properties of similar compounds can provide some insights. For instance, 6-aminonicotinamide, a related compound, was found to be a potent inhibitor of cell growth and had significant effects on nucleotide metabolism, which suggests that it has substantial biological activity . The synthesis of 6-aminonicotinic acid derivatives from 2-amino-5-chloropyridine through electrochemical methods indicates that these compounds can be modified electrochemically, which may also be true for 6-aminonicotinoyl chloride .

Scientific Research Applications

1. Nephrology Research

The application of 6-Aminonicotinoyl chloride has been investigated in nephrology. Specifically, its effects on sodium reabsorption in the kidneys were studied. It was found to impact sodium reabsorption predominantly in the distal tubular sites, without noticeable effects on the proximal tubular segments (Wiederholt, Hierholzer, Senft, & Herken, 2004).

2. Antimycobacterial Activity

In the field of antimicrobial research, 6-Aminonicotinoyl chloride derivatives have shown promising results. Specifically, derivatives of this compound exhibited significant in vitro activity against Mycobacterium tuberculosis (Raval, Patel, Patel, & Patel, 2011).

3. Polymer Science Applications

A study explored the reaction of 6-chloronicotinoyl chloride with p-phenylene diamine, leading to the preparation of a new pyridine-based ether diamine. This compound was utilized in the development of novel polyimide and related nanofoams, highlighting its potential in creating materials with low dielectric constants and thermal stability (Aram & Mehdipour-Ataei, 2013).

4. Photostabilization in Polymeric Films

6-Aminonicotinoyl chloride derivatives have been used in the synthesis of organotin complexes. These complexes were added to poly(vinyl chloride) to enhance its photostability, demonstrating the compound's applicability in improving the durability of polymeric materials under ultraviolet light exposure (Jasem, Hadi, El‐Hiti, Baashen, Hashim, Ahmed, Ahmed, & Yousif, 2021).

5. Neurodevelopmental Research

Research on 6-Aminonicotinoyl chloride has explored its influence on brain development, particularly in neonatal rats. It was observed to cause inhibition of ornithine decarboxylase in the cerebellum, an enzyme critical for cellular replication and differentiation. This study provides insights into the biochemical mechanisms underlying the toxic effects of this compound on brain development (Morris, Nadler, Nemeroff, & Slotkin, 1985).

6. Electrosynthesis Applications

The compound has been studied for its potential in electrosynthesis. Research investigated the feasibility of electrosynthesizing 6-aminonicotinic acid by electrochemical reduction of related compounds in the presence of CO2, highlighting its applicability in novel synthesis methods (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

properties

IUPAC Name

6-aminopyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6(10)4-1-2-5(8)9-3-4/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFVTCWKZARTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599292
Record name 6-Aminopyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyridine-3-carbonyl chloride

CAS RN

148675-53-0
Record name 6-Aminopyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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